
3-(4-Methoxyphenyl)isoxazole
Overview
Description
3-(4-Methoxyphenyl)isoxazole (C10H9NO2) is an aromatic heterocyclic compound featuring an isoxazole core substituted at the 3-position with a 4-methoxyphenyl group. Its molecular structure confers stability due to the planar arrangement of the isoxazole ring and the methoxyphenyl moiety, as evidenced by crystallographic studies . The methoxy group (-OCH3) is electron-donating, influencing electronic distribution and intermolecular interactions, such as π-stacking in the solid state . This compound is synthesized via 1,3-dipolar cycloaddition reactions, often involving nitrile oxides and alkenes, with yields optimized through column chromatography and crystallization . Isoxazole derivatives, including this compound, are pharmacologically significant, exhibiting antimicrobial, antitumor, and enzyme-modulatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)isoxazole typically involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. One such method involves the use of ferric oxide nanocatalysts, which facilitate the cycloaddition reaction under mild conditions, yielding high purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like manganese dioxide (MnO2) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: MnO2, room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases like sodium hydride (NaH), or acids like trifluoroacetic acid (TFA).
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Synthesis of 3-(4-Methoxyphenyl)isoxazole
The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate aldehydes or ketones under various conditions. A notable method includes the use of 4-methoxybenzaldehyde, which reacts with hydroxylamine hydrochloride to form an oxime that undergoes cyclization to yield the isoxazole derivative. This process can be optimized through microwave irradiation or metal-free synthetic routes to enhance efficiency and yield .
Antibacterial Properties
Recent studies have highlighted the antibacterial effects of isoxazole derivatives, including this compound. For instance, hybrid compounds combining isoxazoles with other pharmacophores have shown potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of electron-donating groups significantly enhances antibacterial potency while maintaining low cytotoxicity .
Antiparasitic Activity
Research indicates that isoxazole derivatives exhibit promising activity against parasites like Trypanosoma cruzi, responsible for Chagas disease. Compounds in this class have demonstrated selective inhibition with low cytotoxicity, making them potential candidates for further development in antiparasitic therapies .
Neuroprotective Effects
Studies on mitochondrial permeability transition pore inhibitors have revealed that certain isoxazole derivatives can enhance calcium retention capacity in mitochondria. This property is crucial for neuroprotection and could lead to therapeutic applications in neurodegenerative diseases .
Case Studies
- Antibacterial Activity : A study evaluated a series of isoxazole-triazole hybrids, including derivatives of this compound. The compounds were tested against various bacterial strains, showing significant inhibition zones comparable to standard antibiotics. The best-performing compound exhibited an inhibition zone of 36.4 mm against E. coli.
- Neuroprotective Potential : In a zebrafish model for muscular dystrophies, a derivative of this compound was found to inhibit mitochondrial swelling effectively, suggesting its potential as a neuroprotective agent. The compound demonstrated a high calcium retention capacity, indicating its ability to modulate mitochondrial function positively .
- Antiparasitic Efficacy : Isoxazole derivatives were synthesized and evaluated for their activity against T. cruzi. The results showed that specific substitutions on the phenyl ring significantly enhanced selectivity and potency against the parasite without increasing cytotoxic effects on host cells .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. It acts as a molecular chaperone, promoting the maturation and structural maintenance of target proteins involved in cell cycle control and signal transduction . This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing vs. Electron-Donating Groups :
- In contrast, 3-(4-Methoxyphenyl)isoxazole likely exhibits weaker inhibition due to the electron-donating methoxy group altering binding affinity.
- 3-(4-Bromophenyl)isoxazole: Bromine substitution results in competitive inhibition of glutathione S-transferase (GST), suggesting direct interaction with the enzyme’s active site. This contrasts with the noncompetitive mechanism observed for chlorophenyl analogs, highlighting substituent-dependent binding modes .
Fungicidal Activity :
- 3-(4-Nitrophenyl)-5-(4-Methoxyphenyl)isoxazole : Dual substitution with nitro (electron-withdrawing) and methoxy groups improves efficacy against Pythium aphanidermatum (ED50 < 100 mg L50<="" 141="" <="" .="" enhance="" group="" l<sup>−1<="" li="" may="" membrane="" methoxy="" mg="" or="" outperforming="" penetration.="" quintozene="" solubility="" sub>="" sup>)="" sup>),="" the="">
- 3-Phenyl-5-(4-Methoxyphenyl)isoxazole : Exhibits moderate fungicidal activity (ED50 < 100 mg L.="" alone="" compared="" derivatives="" for="" halogenated="" high="" insufficient="" is="" li="" methoxy="" nitro-="" or="" potency="" substitution="" suggesting="" sup>),="" that="" to="">
Structural and Physicochemical Properties
- Crystal Packing : Methoxyphenyl-substituted isoxazoles exhibit planar conformations with π-stacking along the c-axis, whereas halogenated derivatives (e.g., fluorophenyl) may adopt perpendicular orientations, affecting solid-state stability .
Biological Activity
3-(4-Methoxyphenyl)isoxazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that derivatives of isoxazole, including this compound, exhibit antiviral properties. For instance, modifications in the aryl substituent have been shown to enhance the compound's ability to inhibit viral entry, with some derivatives achieving IC50 values as low as 2.5 μM against filoviruses like Ebola .
- Antimicrobial Effects : Studies have demonstrated that isoxazole derivatives possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest significant efficacy in inhibiting biofilm formation and reducing bacterial viability .
- Anti-inflammatory Properties : Isoxazole compounds have been evaluated for their ability to modulate inflammatory pathways. The inhibition of leukotriene B4 formation in human neutrophils highlights their potential as anti-inflammatory agents .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values for this compound and its derivatives:
Case Studies
- Antiviral Efficacy : A study explored the structure-activity relationship (SAR) of various isoxazoles, revealing that modifications in the aryl group significantly influenced antiviral potency against filoviruses. The presence of a methoxy group was critical for maintaining activity .
- Antimicrobial Activity : In vitro studies demonstrated that isoxazole derivatives showed low cytotoxicity while effectively reducing biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that these compounds could be developed into therapeutic agents for treating infections caused by resistant strains .
- Anti-inflammatory Potential : Research assessing the anti-inflammatory effects of arylxanthones indicated that similar structural motifs in isoxazoles could provide insights into their mechanism of action in inhibiting pro-inflammatory mediators .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)isoxazole and its derivatives?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions. For example, 4-methoxybenzonitrile oxide reacts with cyclopentadiene in the presence of triethylamine to yield dihydrocyclopentaisoxazole derivatives, which are purified via column chromatography and crystallized in ethyl acetate/petroleum ether . Another route involves hydrolysis of intermediates like N-(4-methoxyphenyl)acetamide under alkaline conditions, followed by condensation with aldehydes .
- Key Considerations : Optimize reaction time, solvent polarity, and catalyst selection to enhance yield and purity.
Q. What physicochemical properties influence the stability and reactivity of this compound?
- Data :
Property | Value/Description |
---|---|
Boiling Point | 413.3 ± 40.0°C (at 760 mmHg) |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 61.6 Ų |
- Analysis : The compound’s high boiling point suggests thermal stability, while the polar surface area and hydrogen-bonding capacity influence solubility in polar solvents .
Q. How does this compound inhibit glutathione-dependent enzymes (e.g., GR, GST)?
- Mechanism : Derivatives like 3-(4-chlorophenyl)isoxazole exhibit uncompetitive inhibition of glutathione reductase (GR) (IC₅₀ = 0.059 μM, Kᵢ = 0.011 μM), binding to the enzyme-substrate complex to alter the active site. In contrast, 3-(4-bromophenyl)isoxazole competitively inhibits glutathione S-transferase (GST) (IC₅₀ = 0.099 μM, Kᵢ = 0.059 μM) by competing with substrate binding .
- Experimental Design : Use enzyme kinetics (Lineweaver-Burk plots) and fluorometric assays to determine inhibition type and potency.
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the isoxazole ring affect inhibitory potency against GR and GST?
- Case Study :
- Positional Isomerism : 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM for GR) is twice as potent as its 5-position isomer (IC₅₀ = 0.107 mM), highlighting the critical role of substituent placement .
- Halogen Effects : Bromine at the 4-position (3-(4-bromophenyl)isoxazole) enhances GST inhibition (competitive, Kᵢ = 0.059 μM) compared to chlorine (noncompetitive, Kᵢ = 0.20 μM), likely due to increased electrophilicity .
- Methodological Insight : Employ comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with activity.
Q. What crystallographic techniques are recommended for resolving the structure of this compound derivatives?
- Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to analyze single-crystal X-ray diffraction data. For example, the title compound (C₁₃H₁₃NO₂) crystallizes in the monoclinic P2₁/c space group (a = 9.823 Å, b = 4.379 Å, c = 25.698 Å) .
- Best Practices : Validate hydrogen bonding and π-stacking interactions using WinGX for structure visualization .
Q. How can researchers resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. noncompetitive) for this compound derivatives?
- Example Conflict : reports uncompetitive inhibition of GR by 3-(4-chlorophenyl)isoxazole, while describes noncompetitive inhibition for the same compound.
- Resolution Strategy :
Perform kinetic assays under standardized conditions (pH, temperature, substrate concentration).
Use molecular docking (e.g., AutoDock Vina) to map binding sites and differentiate between active-site vs. allosteric interactions .
Validate with site-directed mutagenesis of suspected binding residues.
Q. Data Contradiction Analysis
Q. Why do structurally similar isoxazole derivatives exhibit divergent inhibition patterns (e.g., competitive vs. noncompetitive)?
- Hypothesis : Minor structural differences (e.g., bromine vs. chlorine) alter binding kinetics. For instance, 3-(4-bromophenyl)isoxazole’s larger atomic radius may enable stronger van der Waals interactions in GST’s active site, favoring competitive inhibition .
- Experimental Validation : Compare inhibition constants (Kᵢ) and perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. Methodological Recommendations
- Enzyme Assays : Use purified human erythrocyte-derived GR/GST and measure IC₅₀ values via spectrophotometric NADPH oxidation (GR) or CDNB conjugation (GST) .
- Synthetic Optimization : Monitor reaction progress via TLC/HPLC and characterize products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVBMOWWQXBIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485741 | |
Record name | 3-(4-Methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-20-4 | |
Record name | 3-(4-Methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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